molecular formula C7H6Br3NO B2867848 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide CAS No. 1187669-39-1

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide

Cat. No.: B2867848
CAS No.: 1187669-39-1
M. Wt: 359.843
InChI Key: HQDBVMUFORKFGW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide is a specialized bifunctional organic building block designed for advanced chemical synthesis in research and development. Its molecular structure features two distinct bromo-functional handles—an α-halogenated ketone and a halogenated heteroaromatic ring—that allow for sequential and orthogonal derivatization. This makes it a valuable scaffold in medicinal chemistry for the construction of complex molecular architectures, particularly in the synthesis of libraries of kinase inhibitors or other small-molecule therapeutics where the pyridine moiety acts as a key pharmacophore. The reactivity of the bromoacetyl group enables efficient nucleophilic substitution reactions, facilitating the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles to create diverse ether, thioether, or amine linkages. Concurrently, the bromine on the pyridine ring is amenable to modern metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling further structural diversification and the exploration of structure-activity relationships (SAR). This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(2-bromopyridin-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDBVMUFORKFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide typically involves the bromination of 1-(2-bromo-4-pyridinyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at a temperature range of 0-25°C to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process may include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, such as amine or thiol derivatives.

    Oxidation Reactions: The major products are oxidized derivatives such as carboxylic acids.

    Reduction Reactions: The major products are reduced derivatives such as alcohols.

Scientific Research Applications

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atoms in the compound act as leaving groups, allowing for substitution reactions to occur. The ethanone group can undergo oxidation or reduction, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic properties of the pyridinyl ring and the presence of the bromine atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their physical properties, and applications, derived from the evidence:

Compound Name CAS Number Melting Point (°C) Key Features Applications
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide 145905-09-5 Not reported Chloro substituent enhances electrophilicity at pyridine ring Intermediate in antiviral/antibacterial agents
2-Bromo-1-(thiazol-4-yl)ethanone hydrobromide 26489-43-0 Not reported Thiazole ring increases hydrogen-bonding potential Precursor for heterocyclic drug candidates
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone 220131-30-6 86–87 Fluorine and hydroxyl groups improve solubility and metabolic stability Synthesis of fluorinated pharmaceuticals
2-Bromo-1-(4-methylpyridin-3-yl)ethanone hydrobromide 435273-53-3 Not reported Methyl group enhances lipophilicity Building block for kinase inhibitors
2-Bromo-1-(6-bromopyridin-2-yl)ethanone 142978-11-8 Not reported Dibromo substitution increases steric hindrance Used in cross-coupling reactions for material science
2-Bromo-1-(3,5-difluoropyridin-2-yl)ethanone 1795174-00-3 Not reported Dual fluorine atoms improve bioavailability Antimicrobial agent synthesis
2-Bromo-1-(2-hydroxy-4-nitrophenyl)ethanone N/A 112 Nitro group enhances electrophilicity for nucleophilic aromatic substitution Intermediate in dye and explosive chemistry

Key Comparative Insights:

Reactivity: Bromine at the 2- and 4-positions of the pyridine ring (as in the target compound) increases electrophilicity compared to mono-brominated analogs (e.g., 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide), facilitating nucleophilic attacks in synthetic pathways . Chloro and fluoro substituents (e.g., 145905-09-5, 1795174-00-3) modulate electronic effects, with fluorine enhancing metabolic stability and chlorine improving binding affinity in target proteins .

Physical Properties: Melting points vary significantly with substituents. Nitro- and hydroxy-substituted derivatives (e.g., 112°C for 2-bromo-1-(2-hydroxy-4-nitrophenyl)ethanone) exhibit higher melting points due to intermolecular hydrogen bonding . Hydrobromide salts (e.g., 26489-43-0) generally display improved crystallinity compared to free bases, aiding purification .

Applications :

  • Pyridinyl derivatives (e.g., 435273-53-3) are preferred in kinase inhibitor synthesis due to their ability to mimic ATP-binding motifs .
  • Thiazole- and imidazoline-containing analogs (e.g., 26489-43-0, 5a-f in ) are pivotal in antimicrobial and anti-inflammatory drug discovery .

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